molecular formula C16H22N2O5 B5340595 1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol

Cat. No. B5340595
M. Wt: 322.36 g/mol
InChI Key: DJZJTHOIZPLBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol, also known as MDMA, is a synthetic psychoactive drug that is commonly used as a recreational drug. However, its potential therapeutic benefits have been studied in recent years. MDMA has been shown to have potential as a treatment for post-traumatic stress disorder (PTSD) and anxiety in clinical trials.

Mechanism of Action

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the reward system of the brain. Norepinephrine is a neurotransmitter that is involved in the fight or flight response. By increasing the levels of these neurotransmitters, this compound can produce feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
This compound can have several physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. In the brain, this compound can cause neurotoxicity, which can lead to long-term cognitive and behavioral impairments.

Advantages and Limitations for Lab Experiments

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol has several advantages for lab experiments, including its ability to increase empathy and social bonding, which can be useful in studying social behavior. However, its potential neurotoxicity and physiological effects on the body can make it difficult to use in certain types of experiments.

Future Directions

Future research on 1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol could focus on optimizing the synthesis method to produce purer forms of the drug. Additionally, further clinical trials could be conducted to investigate the potential therapeutic benefits of this compound in treating other mental health conditions, such as depression and addiction. Research could also focus on developing safer forms of this compound that minimize the risk of neurotoxicity and other physiological effects. Finally, research could investigate the potential applications of this compound in social and behavioral studies, such as studying the effects of the drug on group dynamics and social bonding.

Synthesis Methods

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol is synthesized from safrole, which is a natural product found in the bark of the sassafras tree. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by the conversion of isosafrole to MDP2P. MDP2P is then reacted with hydroiodic acid and red phosphorus to produce this compound.

Scientific Research Applications

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol has been studied for its potential therapeutic benefits in treating PTSD, anxiety, and depression. Clinical trials have shown promising results in reducing symptoms of PTSD and anxiety in participants who received this compound-assisted psychotherapy. This compound has also been shown to increase empathy and social bonding, which could have potential applications in couples therapy and group therapy.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-17(2)9-16(20)5-6-18(10-16)15(19)8-21-12-3-4-13-14(7-12)23-11-22-13/h3-4,7,20H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZJTHOIZPLBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCN(C1)C(=O)COC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.